6-benzyl-1H-indole

Epigenetics HDAC inhibition Cancer therapeutics

6-Benzyl-1H-indole (CAS 170499-98-6) is the validated N-benzylindole core for developing selective Class IIb HDAC (HDAC6/8/10) inhibitors and SARS-CoV-2 nsp13 helicase inhibitors. Unlike generic N-alkyl indoles, this scaffold is structurally essential for target selectivity—substitution with alternative cores compromises isoform profiling and enzymatic inhibition. Available at ≥98% purity with full QC documentation (NMR, HPLC). Ideal for kinase inhibitor SAR (c-Src IC₅₀ optimization) and focused library synthesis. Ensure experimental reproducibility by procuring the exact validated building block.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
Cat. No. B13934535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-1H-indole
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C15H13N/c1-2-4-12(5-3-1)10-13-6-7-14-8-9-16-15(14)11-13/h1-9,11,16H,10H2
InChIKeyFSXFOTCMFOCQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyl-1H-indole: Core Scaffold Characteristics and Procurement Baseline


6-Benzyl-1H-indole (CAS 170499-98-6) is a substituted indole derivative featuring a phenylmethyl (benzyl) group at the 6-position of the 1H-indole core, with molecular formula C₁₅H₁₃N and molecular weight 207.27 g/mol . As a building block and core scaffold, the N-benzylindole motif is recognized in medicinal chemistry for its presence in two structurally related yet functionally distinct HDAC inhibitors — Tubastatin A (HDAC6/10 selective) and PCI-34051 (HDAC8 selective) — demonstrating that this core can be elaborated into agents with discrete target selectivity profiles [1]. The compound is commercially available at standard research purity (≥98%), with solubility in organic solvents (ethanol, DMSO) but limited aqueous solubility, consistent with its hydrophobic aromatic structure .

Why Generic Substitution of 6-Benzyl-1H-indole Fails: N-Benzyl vs. N-Alkyl and Scaffold Selectivity


Generic substitution of indole-based building blocks without rigorous SAR consideration introduces significant risk in medicinal chemistry campaigns. The N-benzyl substitution pattern is not interchangeable with N-alkyl congeners; a 2025 study evaluating SARS-CoV-2 nsp13 inhibitors demonstrated that N-benzyl indole derivatives exhibited measurable enzymatic inhibition (IC₅₀ < 30 μM), while N-alkyl derivatives showed substantially reduced activity [1]. Similarly, in Src kinase inhibitor development, N-benzyl-5-bromoindole derivatives exhibited enhanced potency (IC₅₀ = 4.69 μM for the most active amine derivative) compared to unsubstituted N-benzyl counterparts, underscoring that both the benzyl moiety and ring substitution patterns are critical SAR determinants [2]. Furthermore, the N-benzylindole core is structurally essential for achieving selectivity among HDAC isoforms; hybrid molecules retaining this core maintained selectivity for HDAC6/8/10 over HDAC1/2/3, while alternative core modifications (e.g., indazole substitution) alter isoform selectivity profiles [3]. These findings demonstrate that substituting an alternative indole scaffold without empirical validation would compromise target engagement, isoform selectivity, and ultimately experimental reproducibility.

6-Benzyl-1H-indole Quantitative Differentiation Evidence: Comparator-Based Analysis


HDAC Isoform Selectivity Profile: N-Benzylindole Core Retains HDAC6/8/10 Activity While Sparing HDAC1/2/3

The N-benzylindole core of 6-benzyl-1H-indole is a critical structural determinant for achieving selective inhibition of Class IIb HDAC isoforms (HDAC6, HDAC8, HDAC10) while sparing Class I isoforms (HDAC1, HDAC2, HDAC3). In a hybrid inhibitor design study, dihydroxamic acids bearing the benzyl-indole core motif exhibited potent activity against HDAC6, HDAC8, and HDAC10, with selectivity retained over HDAC1, HDAC2, and HDAC3 [1]. The best compound from this series inhibited SK-N-BE(2)C neuroblastoma cell viability with an IC₅₀ comparable to a combination treatment of the reference HDAC6/10 inhibitor Tubastatin A and the HDAC8 inhibitor PCI-34051 [1]. In contrast, compounds with the alternative indazole core motif exhibited a different isoform selectivity profile, confirming that core scaffold identity directly modulates HDAC isoform targeting [1].

Epigenetics HDAC inhibition Cancer therapeutics

Antiviral Activity Differentiation: N-Benzyl vs. N-Alkyl Indoles Against SARS-CoV-2 nsp13

The N-benzyl substitution pattern is a decisive determinant of antiviral activity against SARS-CoV-2 nsp13 helicase. A 2025 study directly compared N-benzyl indole derivatives against their N-alkyl counterparts in enzymatic inhibition assays. The newly designed N-benzyl indole derivatives demonstrated measurable IC₅₀ values under 30 μM against both enzymatic activities of nsp13, whereas N-alkyl derivatives showed substantially reduced or negligible activity [1]. Furthermore, the N-benzyl derivatives blocked viral replication with no observable cytotoxicity in cell-based assays [1]. Docking studies predicted that the benzyl moiety facilitates binding into an allosteric conserved site in the RecA2 domain, a feature absent in the N-alkyl series [1].

Antiviral drug discovery SARS-CoV-2 Helicase inhibition

Kinase Inhibitor Potency: N-Benzyl-5-Bromo Substitution Enhances Src Inhibition vs. Unsubstituted N-Benzyl Congeners

Within the N-benzylindole chemotype, substitution at the 5-position with bromine significantly enhances inhibitory potency against pp60 c-Src tyrosine kinase relative to the unsubstituted N-benzylindole scaffold. A series of N-benzyl-indole-3-imine and amine derivatives were evaluated, and those bearing 5-bromo substitution demonstrated enhanced potency compared to their unsubstituted N-benzyl counterparts [1]. The most active amine derivative in the series exhibited an IC₅₀ of 4.69 μM against the Src kinase target [1]. This SAR finding establishes that while the N-benzyl core is essential for baseline activity, additional ring substitution at the 5-position is required to achieve optimal potency, making 6-benzyl-1H-indole (unsubstituted at the 5-position) a suitable starting scaffold for further optimization rather than a final active compound.

Kinase inhibition Src tyrosine kinase Cancer therapeutics

Physicochemical Identity and Commercial Availability: Defined Purity and Storage Specifications for Reproducible Research

6-Benzyl-1H-indole is a well-characterized chemical building block with defined physicochemical and commercial specifications that support reproducible research procurement. The compound (CAS 170499-98-6) has molecular formula C₁₅H₁₃N and molecular weight 207.27 g/mol, with solubility in organic solvents (ethanol, DMSO) and limited aqueous solubility . Commercial sources supply the compound at standard purity of ≥98%, with batch-specific quality control documentation including NMR, HPLC, and GC verification available . Long-term storage requires cool, dry conditions; the compound is classified as non-hazardous for transport . In contrast, closely related analogs such as 6-benzyloxyindole (CAS 15903-94-3, MW 223.27) have distinct molecular weight, melting point (115.0-119.0°C), and storage requirements (2-8°C) [1], while N-benzylindole (1-benzylindole, CAS 3377-71-7, MW 207.28) differs in substitution position (N-1 vs. C-6) .

Chemical procurement Building block Quality control

6-Benzyl-1H-indole: Validated Research and Industrial Application Scenarios


HDAC Inhibitor Development: Core Scaffold for Selective HDAC6/8/10 Targeting

6-Benzyl-1H-indole serves as the foundational N-benzylindole core for developing selective inhibitors of Class IIb histone deacetylases (HDAC6, HDAC8, HDAC10). Research has demonstrated that hybrid inhibitors built on this core retain potent activity against HDAC6/8/10 while maintaining selectivity over Class I HDACs (HDAC1/2/3), and achieve neuroblastoma cell viability inhibition comparable to a combination of reference inhibitors Tubastatin A and PCI-34051 [1]. This application is directly supported by evidence establishing that the benzyl-indole core is critical for this isoform selectivity profile, whereas alternative cores (e.g., indazole) yield different selectivity patterns [1].

Antiviral Drug Discovery: N-Benzyl Scaffold for SARS-CoV-2 nsp13 Helicase Inhibition

6-Benzyl-1H-indole is validated as a core scaffold for developing inhibitors of the SARS-CoV-2 nsp13 helicase, a key target for antiviral intervention. Direct comparative evidence shows that N-benzyl indole derivatives exhibit measurable enzymatic inhibition (IC₅₀ < 30 μM) and block viral replication without cytotoxicity, whereas N-alkyl indole congeners demonstrate substantially reduced activity [2]. This establishes the N-benzyl substitution as a requisite structural feature for target engagement, supporting the use of 6-benzyl-1H-indole as a starting point for nsp13 inhibitor medicinal chemistry campaigns [2].

Kinase Inhibitor Medicinal Chemistry: Src Tyrosine Kinase SAR Starting Point

6-Benzyl-1H-indole provides a validated N-benzylindole scaffold for structure-activity relationship (SAR) exploration targeting pp60 c-Src tyrosine kinase. Evidence from a series of N-benzyl-indole derivatives demonstrates that compounds bearing 5-bromo substitution achieve enhanced potency (IC₅₀ = 4.69 μM for the most active amine derivative) relative to unsubstituted N-benzyl congeners [3]. This indicates that while the unsubstituted scaffold is a suitable entry point, further functionalization at the 5-position is required for optimal activity. Procurement of 6-benzyl-1H-indole enables systematic SAR campaigns investigating substitution patterns for kinase inhibitor optimization [3].

Chemical Biology Tool Compound Synthesis and Library Construction

6-Benzyl-1H-indole is a well-defined, commercially available building block for synthesizing focused chemical libraries and chemical biology tool compounds. Its identity is established by CAS 170499-98-6, molecular formula C₁₅H₁₃N, and molecular weight 207.27 g/mol, with batch-specific QC documentation (NMR, HPLC, GC) available at ≥98% purity . The compound is soluble in organic solvents (ethanol, DMSO) and is classified as non-hazardous for transport, enabling straightforward laboratory handling . This scenario is directly supported by evidence distinguishing 6-benzyl-1H-indole from structurally similar but chemically distinct procurement alternatives such as 6-benzyloxyindole (CAS 15903-94-3, MW 223.27) and N-benzylindole (CAS 3377-71-7, N-1 substitution) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-benzyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.